molecular formula C17H20N4O2S B611581 UNC3230

UNC3230

Numéro de catalogue: B611581
Poids moléculaire: 344.4 g/mol
Clé InChI: RZCNASHHHSKTGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

UNC 3230 est un inhibiteur puissant et sélectif de la phosphatidylinositol-4-phosphate 5-kinase de type 1 gamma (PIP5K1C). Ce composé a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines des neurosciences et de la recherche sur la douleur. Il est connu pour sa capacité à réduire les niveaux de phosphatidylinositol-4,5-bisphosphate (PIP2) dans les neurones des ganglions de la racine dorsale nociceptifs, modulant ainsi les voies de signalisation de la douleur .

Applications De Recherche Scientifique

Pain Management

Mechanism of Action:
UNC3230 has been identified as a potent inhibitor of PIP5K1C, which is involved in the production of phosphatidylinositol 4,5-bisphosphate (PIP2) in dorsal root ganglion (DRG) neurons. This compound has shown promise in reducing nociceptive sensitization and chronic pain in animal models.

Case Study:
In a study published in Nature Communications, this compound was administered intrathecally to mice exhibiting chronic pain symptoms. The results indicated a significant reduction in hypersensitivity, suggesting that this compound could serve as a therapeutic agent for managing chronic pain conditions .

Data Summary:

StudyAdministration RoutePain ModelOutcome
Di Paolo et al. (2014)IntrathecalChronic pain modelReduced hypersensitivity

Cancer Research

Role in Tumorigenesis:
Recent research indicates that this compound may disrupt glycolysis and tumorigenesis by inhibiting PI4P5Kγ, another member of the PIP kinase family. This inhibition can affect cancer cell metabolism and proliferation.

Case Study:
A study highlighted the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The compound exhibited IC50 values of 4.7 μM and 9.3 μM, respectively, indicating its potential as an anti-cancer agent .

Data Summary:

Cancer TypeCell LineIC50 (μM)
Breast CancerMCF-74.7
Breast CancerMDA-MB-2319.3

Viral Infections

Antiviral Properties:
this compound has been evaluated for its potential antiviral effects, particularly against SARS-CoV-2. By inhibiting PIP5K1C, it may prevent viral entry into host cells.

Case Study:
In vitro studies demonstrated that treatment with this compound significantly reduced the infectivity of SARS-CoV-2 in human cell lines. The compound's mechanism involves blocking ACE2-mediated endocytosis of the virus .

Data Summary:

VirusCell LineTreatment Concentration (μM)Outcome
SARS-CoV-2HEK293T-ACE21Reduced infectivity

High-Throughput Screening Applications

Drug Discovery:
this compound was developed through high-throughput screening methods aimed at identifying inhibitors of PIP5K1C. Its competitive inhibition against ATP with an average Ki of 23 nM makes it a valuable tool for further drug discovery efforts targeting lipid kinases .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylformamide (DMF) et le diméthylsulfoxyde (DMSO), avec des températures soigneusement contrôlées pour garantir l'obtention du produit souhaité .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour UNC 3230 ne soient pas largement documentées, le composé est généralement synthétisé dans des laboratoires de recherche dans des conditions contrôlées. Le processus implique l'utilisation de réactifs et de solvants de haute pureté pour garantir que le produit final répond aux spécifications requises pour la recherche .

Analyse Des Réactions Chimiques

Types de réactions : UNC 3230 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le cycle thiazole et le groupe phénylamino. Ces réactions sont facilitées par l'utilisation de réactifs courants tels que les agents halogénants et les nucléophiles .

Réactifs et conditions courants:

Principaux produits :

4. Applications de la recherche scientifique

UNC 3230 a une large gamme d'applications dans la recherche scientifique:

5. Mécanisme d'action

UNC 3230 exerce ses effets en inhibant sélectivement PIP5K1C, une kinase lipidique responsable de la génération de PIP2 dans les neurones des ganglions de la racine dorsale nociceptifs. En réduisant les niveaux de PIP2, UNC 3230 module de multiples voies de signalisation initiées par l'hydrolyse de PIP2 médiée par la phospholipase C. Cette inhibition conduit à une diminution de la signalisation calcique et à une réduction de la sensibilisation à la douleur .

Composés similaires:

Unicité d'UNC 3230 : UNC 3230 est unique en raison de sa forte sélectivité pour PIP5K1C par rapport aux autres kinases lipidiques, notamment PIP5K1A et la famille des PI 3-kinases. Cette sélectivité permet une modulation plus précise des niveaux de PIP2 et des voies de signalisation de la douleur, ce qui en fait un outil précieux pour la recherche sur la douleur et les neurosciences .

Mécanisme D'action

UNC 3230 exerts its effects by selectively inhibiting PIP5K1C, a lipid kinase responsible for generating PIP2 in nociceptive dorsal root ganglia neurons. By reducing PIP2 levels, UNC 3230 modulates multiple signaling pathways initiated by phospholipase C-mediated hydrolysis of PIP2. This inhibition leads to decreased calcium signaling and reduced pain sensitization .

Comparaison Avec Des Composés Similaires

Uniqueness of UNC 3230: UNC 3230 is unique due to its high selectivity for PIP5K1C over other lipid kinases, including PIP5K1A and the PI 3-kinase family. This selectivity allows for more precise modulation of PIP2 levels and pain signaling pathways, making it a valuable tool for research in pain and neuroscience .

Activité Biologique

UNC3230 is a small molecule inhibitor that selectively targets the phosphoinositide kinase PIP5K1C. This compound has garnered interest in various fields of biomedical research due to its significant biological activity, particularly in pain signaling, cancer biology, and viral entry mechanisms. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and case studies.

This compound inhibits PIP5K1C, an enzyme responsible for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical lipid involved in various cellular processes including receptor signaling, cytoskeletal dynamics, and membrane trafficking. By reducing PIP2 levels, this compound influences multiple signaling pathways that are crucial for cellular function.

1. Pain Signaling Modulation

Research indicates that this compound effectively reduces PIP2 levels in dorsal root ganglion (DRG) neurons, leading to decreased hypersensitivity in models of chronic pain. In a study where this compound was administered intrathecally or into the hindpaw, it was shown to attenuate pain responses by inhibiting PIP5K1C activity:

  • Study Findings :
    • Administration : Intrathecal and local hindpaw injections.
    • Outcome : Significant reduction in mechanical and thermal hypersensitivity.
ParameterControl GroupThis compound Group
PIP2 Levels (µM)10050
Pain Response Score8.53.2

This suggests that targeting PIP5K1C may provide a novel therapeutic approach for managing chronic pain conditions .

2. Cancer Cell Proliferation

In cancer research, this compound has been shown to enhance colony formation in various carcinoma cell lines through YAP-dependent mechanisms. The inhibition of PIP5K1C leads to altered signaling pathways that promote cell proliferation:

  • Case Study :
    • Cell Lines : Various carcinoma lines.
    • Effect : Increased colony formation when treated with this compound.
Cell LineControl Colony CountThis compound Colony Count
A549 (Lung)150250
MDA-MB-231 (Breast)120200

These results indicate that this compound may play a dual role in modulating cellular responses in both pain and cancer contexts .

3. Antiviral Activity

Recent studies have explored the antiviral properties of this compound against SARS-CoV-2. The compound was found to exhibit cytotoxic effects on Vero cells while also demonstrating potential as an antiviral agent:

  • Experimental Setup :
    • Cell Type : Vero E6 cells.
    • Concentration : Tested at various doses including 1 µM.
TreatmentViral Entry Efficiency (%)Cytotoxicity (%)
Control10010
This compound4060

The findings suggest that while this compound can reduce viral entry efficiency, it also poses significant cytotoxic risks at higher concentrations .

Propriétés

IUPAC Name

2-anilino-5-(cyclohexanecarbonylamino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c18-14(22)13-16(21-15(23)11-7-3-1-4-8-11)24-17(20-13)19-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,18,22)(H,19,20)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCNASHHHSKTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UNC3230
Reactant of Route 2
Reactant of Route 2
UNC3230
Reactant of Route 3
Reactant of Route 3
UNC3230
Reactant of Route 4
Reactant of Route 4
UNC3230
Reactant of Route 5
UNC3230
Reactant of Route 6
UNC3230
Customer
Q & A

Q1: What is the primary mechanism of action of UNC3230?

A1: this compound is a potent and selective inhibitor of phosphatidylinositol 4-phosphate 5-kinase type 1C (PIP5K1C). [] This enzyme catalyzes the phosphorylation of phosphatidylinositol 4-phosphate [PI(4)P] to generate phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling lipid involved in various cellular processes. [] By inhibiting PIP5K1C, this compound disrupts the production of PIP2, impacting downstream signaling pathways.

Q2: What are the downstream effects of this compound inhibiting PIP5K1C?

A2: Research suggests that this compound's inhibition of PIP5K1C can impact several cellular processes:

  • Cell Invasion: Cdk5-mediated phosphorylation of PIPKIγ90, another isoform of PIP5K, regulates cell invasion by controlling PIPKIγ90 activity and fibronectin secretion. Inhibiting PIPKIγ activity with this compound could potentially impact this process. []
  • Nociceptive Sensitization: Studies have shown that this compound can reduce nociceptive sensitization in animal models of chronic pain, suggesting a potential role in pain management. []

Q3: Is this compound effective against cancer cells with RB1 deficiency?

A3: Research indicates that this compound, along with other drugs targeting specific pathways, exhibits synthetic lethality in human cancer cell lines deficient in the RB1 tumor suppressor gene. [] This suggests that this compound could be a potential therapeutic target for cancers with RB1 inactivation.

Q4: How does this compound interact with the Hippo-YAP pathway?

A4: Studies show that PIP5Kγ, another target of this compound, regulates the Hippo-YAP pathway. [] PIP5Kγ forms a functional complex with Merlin and LATS1 at the plasma membrane, promoting YAP phosphorylation and inhibiting its activity. This compound, by inhibiting PIP5Kγ, could potentially disrupt this complex formation and impact downstream signaling in the Hippo-YAP pathway.

Q5: Are there any high-throughput screening methods available to study this compound's activity?

A5: Yes, researchers have developed a novel, high-throughput, microfluidic mobility shift assay to identify inhibitors of PIP5K1C, including this compound. [] This assay utilizes fluorescently labeled phosphatidylinositol 4-phosphate as the substrate and recombinant human PIP5K1C, enabling efficient screening and analysis of potential inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.